molecular formula C21H24N2O2 B14993998 1-[3-(2-methylphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-[3-(2-methylphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B14993998
M. Wt: 336.4 g/mol
InChI Key: WUNULBXOCFNKKH-UHFFFAOYSA-N
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Description

1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced via a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Introduction of the 2-methylphenoxypropyl Group: This step involves the alkylation of the benzodiazole core with 3-(2-methylphenoxy)propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents onto the benzodiazole core or the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its benzodiazole core, which is known for its pharmacological activities.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the nature of the targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzodiazole: A simpler benzodiazole derivative with similar core structure but lacking the additional substituents.

    2-(2-methylphenoxy)propyl-1H-benzodiazole: A related compound with a similar substituent pattern but different overall structure.

    Oxolan-2-yl-benzodiazole: A compound with the oxolan-2-yl group attached to the benzodiazole core.

Uniqueness

1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C21H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-23-18-10-4-3-9-17(18)22-21(23)20-12-6-14-25-20/h2-5,8-11,20H,6-7,12-15H2,1H3

InChI Key

WUNULBXOCFNKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

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